Bienvenue dans la boutique en ligne BenchChem!

Taurinamide-D4

LC-MS/MS Bioanalysis Isotope Dilution

Taurinamide-D4 is a stable isotope-labeled analogue of taurinamide, the primary metabolite of the antimicrobial and antineoplastic agent taurolidine. With a molecular formula of C₂H₄D₄N₂O₂S (MW 140.2 Da) , it carries four deuterium atoms replacing hydrogen at the 1,1,2,2-positions of the ethanesulfonamide backbone.

Molecular Formula C₃H₄D₄N₂O₂S
Molecular Weight 140.2
Cat. No. B1159982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurinamide-D4
Synonyms2-Amino-ethanesulfonamide-D4;  2-Aminoethanesulfonamide-D4;  2-Sulfamoylethylamine-D4;  Aminoethanesulfonamide-D4;  NSC 403678-D4
Molecular FormulaC₃H₄D₄N₂O₂S
Molecular Weight140.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taurinamide-D4 for Analytical Quantification: A Deuterated Internal Standard for Taurolidine Metabolite Analysis


Taurinamide-D4 is a stable isotope-labeled analogue of taurinamide, the primary metabolite of the antimicrobial and antineoplastic agent taurolidine. With a molecular formula of C₂H₄D₄N₂O₂S (MW 140.2 Da) , it carries four deuterium atoms replacing hydrogen at the 1,1,2,2-positions of the ethanesulfonamide backbone . This deuteration confers a nominal mass shift of +16 Da relative to unlabeled taurinamide (MW 124.16 Da) [1], enabling unambiguous mass spectrometric discrimination. The compound is supplied as a highly purified reference standard intended for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical development, with traceability to pharmacopeial standards (USP/EP) [2].

Why Unlabeled Taurinamide Cannot Substitute Taurinamide-D4 in LC-MS/MS Quantification


In LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold-standard approach for correcting matrix effects, extraction recovery variability, and ionization fluctuations [1]. Unlabeled taurinamide, when used as an external standard or a non-isotopic internal standard, co-elutes identically with the endogenous/metabolic analyte, making it impossible for the mass spectrometer to distinguish between the standard and the analyte. This leads to ion suppression or enhancement that cannot be compensated for, resulting in systematic quantification bias [2]. Deuterated analogs like Taurinamide-D4, with a +16 Da mass shift, are resolved by the mass analyzer while ideally exhibiting near-identical chromatographic retention and extraction behavior to the native analyte, enabling precise correction [3]. Generic substitution with a non-deuterated standard fundamentally undermines the accuracy, precision, and regulatory defensibility of the analytical method.

Head-to-Head Quantitative Evidence for Taurinamide-D4 Against Closest Comparators


Mass Spectrometric Resolution: Taurinamide-D4 vs. Unlabeled Taurinamide

Taurinamide-D4 provides a nominal mass shift of +16.04 Da relative to unlabeled taurinamide (140.20 Da vs. 124.16 Da) due to the substitution of four hydrogen atoms with deuterium at the ethanesulfonamide moiety [1]. In tandem mass spectrometry, this mass difference permits the selection of distinct precursor-to-product ion transitions (MRM) for the analyte and internal standard, eliminating cross-talk that would occur if an unlabeled standard were used [2]. The D4 labeling exceeds the commonly recommended minimum of +3 Da for reliable MS discrimination in small-molecule bioanalysis, reducing the risk of isotopic interference from the natural abundance of ¹³C and ³⁴S in the analyte signal overlapping with the internal standard channel [2].

LC-MS/MS Bioanalysis Isotope Dilution

Regulatory Traceability: Taurinamide-D4 as a Pharmacopeial Reference Standard vs. Research-Grade Unlabeled Taurinamide

Taurinamide-D4 is supplied as a fully characterized reference standard compliant with regulatory guidelines, serving for analytical method development, method validation (AMV), and quality control applications during synthesis and formulation stages of taurolidine drug development [1]. It provides traceability against pharmacopeial standards (USP or EP), a critical requirement for ANDA and DMF submissions [1]. In contrast, unlabeled taurinamide, when sourced as a general research chemical, typically lacks the comprehensive Certificate of Analysis (CoA) and regulatory characterization data required for GMP-compliant pharmaceutical analysis .

Pharmaceutical QC Method Validation GMP Compliance

Analyte-Specific Pharmacokinetic Context: Taurinamide vs. Taurultam Half-Life Differentiation

In the taurolidine metabolic pathway, taurinamide is the terminal circulating metabolite, exhibiting an elimination half-life approximately 4-fold longer than its precursor taurultam. Published clinical pharmacokinetic data report a taurinamide terminal elimination half-life of approximately 6 hours (range 1.5–5.5 hours across other sources), compared to ~1.5 hours for taurultam [1][2]. This pharmacokinetic divergence directly impacts analytical method design: accurate quantification of taurinamide requires an internal standard that corrects for analyte-specific recovery and matrix effects over its extended detection window. Taurinamide-D4, as an exact isotopic match, fulfills this requirement, whereas a deuterated taurultam standard (Taurultam-D4) would not fully correct for taurinamide-specific analytical variability due to differences in chromatographic behavior and extraction recovery [3].

Pharmacokinetics Taurolidine Metabolism Elimination Half-Life

Storage Stability: Taurinamide-D4 Long-Term Storage at -20°C vs. Ambient Storage of Unlabeled Taurinamide

Taurinamide-D4 requires storage at -20°C for long-term stability, with vendor recommendations specifying that, for maximum recovery, the original vial should be centrifuged prior to cap removal . This -20°C storage condition aligns with best practices for deuterated reference standards, where the C–D bond is more stable than C–H, but extended storage at ambient or refrigerated (4°C) temperatures may still lead to gradual H/D back-exchange or degradation in protic solvents . In contrast, unlabeled taurinamide hydrochloride is routinely shipped and stored at room temperature . The differential storage requirement has direct implications for procurement planning: laboratories must ensure -20°C freezer capacity and implement cold-chain receiving protocols when ordering Taurinamide-D4.

Reference Standard Stability Sample Integrity Procurement Logistics

Optimal Application Scenarios for Procurement of Taurinamide-D4


Quantitative Bioanalysis of Taurolidine Metabolites in Plasma by LC-MS/MS

Taurinamide-D4 is the analytically designated internal standard for the quantification of taurinamide in human plasma following taurolidine administration. In this scenario, the +16 Da mass shift enables MRM-based detection without isotopic cross-talk, while the near-identical physicochemical properties to the native analyte provide optimal correction for plasma matrix effects and SPE recovery variability. The published HPLC-ESI-MS/MS method for taurolidine pharmacokinetics in glioblastoma patients [1] establishes the analytical framework where Taurinamide-D4 can be directly substituted for the dansyl-derivatized quantification approach, offering simplified sample preparation and improved throughput [2].

Pharmaceutical Impurity Profiling and Quality Control of Taurolidine API

For pharmaceutical manufacturers developing or quality-controlling taurolidine drug substance, Taurinamide-D4 serves as a deuterated reference standard for the identification and quantification of taurinamide as a specified impurity or degradation product. Its regulatory compliance with USP/EP traceability guidelines [3] makes it suitable for inclusion in ANDA and DMF submissions. The Korean patent KR102410207B1 describes an HPLC-MS/MS method specifically designed for taurinamide quantification in taurolidine raw materials, confirming the industrial relevance of taurinamide analysis [4]. Taurinamide-D4 can be implemented as the internal standard in this method to enhance accuracy and meet ICH Q2(R1) validation requirements for precision and accuracy.

Metabolic Pathway Tracing Studies Using Stable Isotope Labeling

For researchers investigating the metabolic fate of taurolidine and its degradation products, Taurinamide-D4 provides a chemically identical but isotopically distinguishable tracer. In in vitro whole-blood incubation studies, the time-dependent conversion of taurultam to taurinamide has been documented with TTR ratios ranging from 0.95 (at 50 μg/mL taurolidine) to 1.69 (at 100 μg/mL) [5]. By spiking Taurinamide-D4 into these experimental systems at a known concentration, researchers can accurately correct for non-enzymatic degradation and precisely quantify enzymatic conversion rates, providing mechanistic insight unavailable with unlabeled standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taurinamide-D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.